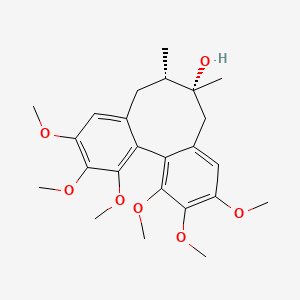

Schisandrol A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O7 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(9R,10S)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-9-ol |

InChI |

InChI=1S/C24H32O7/c1-13-9-14-10-16(26-3)20(28-5)22(30-7)18(14)19-15(12-24(13,2)25)11-17(27-4)21(29-6)23(19)31-8/h10-11,13,25H,9,12H2,1-8H3/t13-,24+/m0/s1 |

InChI Key |

YEFOAORQXAOVJQ-RKNYENMMSA-N |

SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@@]1(C)O)OC)OC)OC)OC)OC)OC |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1(C)O)OC)OC)OC)OC)OC)OC |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

schisandrol A |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Biosynthetic Pathways of Schisandrol a

Natural Sources and Distribution of Schisandrol A

This compound is a dibenzocyclooctadiene lignan (B3055560) primarily isolated from plants of the Schisandraceae family, most notably Schisandra chinensis (Turcz.) Baill. nih.govnih.gov. It is recognized as one of the main functional constituents of this plant and serves as a key marker compound for its identification and quality assessment. nih.govnih.govnih.gov

Schisandra chinensis, a woody vine, is native to the forests and mountain slopes of Northeast Asia, with significant distribution in China, Korea, Japan, and parts of Russia. nih.govfrontiersin.org Due to high demand, it has become an important cash crop, particularly in Northeast China. frontiersin.org The concentration of this compound and other lignans (B1203133) in the plant is subject to considerable variation based on genetic and environmental factors, including geographical location and cultivation practices. researchgate.netnih.gov

Research comparing wild and cultivated S. chinensis has suggested that the quality of wild varieties may be superior, showing different profiles of bioactive constituents. nih.gov Studies analyzing samples from various cultivation regions have quantified these differences. For instance, an analysis of S. chinensis fruits from different plantations in South Korea revealed significant variations in lignan content. researchgate.netresearchgate.net Similarly, research on batches from different locations in China indicated that the geographical environment of Northeast China, specifically the Heilongjiang and Liaoning provinces, is particularly suitable for the growth of S. chinensis with high lignan content. frontiersin.org

Table 1: Example of Geographical Variation in this compound Content in S. chinensis Fruits from Different Resources (Note: Data is illustrative of variation and sourced from specific studies. Absolute values may differ based on batch, harvest time, and analytical methods.)

| Resource Identifier | This compound Content (mg/g) | Total Lignan Content (mg/g) |

| ZJ27 | 6.345 | 14.031 |

| ZJ25 | 5.133 | 9.726 |

| Average (9 resources) | Not specified | 9.726 - 14.031 |

| Average (96 accessions) | 6.9 (range: 2.2 - 14.5) | Not specified |

Data sourced from references researchgate.netmdpi.com.

Lignans, including this compound, are distributed throughout the S. chinensis plant, but their concentrations vary substantially among different parts. frontiersin.orgmdpi.com this compound is consistently reported as the dominant lignan in the plant. nih.govmdpi.com The primary repositories are the fruits and seeds, though significant amounts are also found in the stems, roots, and leaves. nih.govnih.govfrontiersin.org

One comprehensive study detected nine common lignans across the fruit, stem, root, and leaves, finding that the total lignan content was highest in the roots and lowest in the leaves. frontiersin.org However, the content of this compound specifically was found to be highest in the fruit. frontiersin.org Another report noted that the bark of the stem and rhizome contains 3–8% this compound and gomisin A. mdpi.com

Table 2: Distribution of Selected Lignans in Different Parts of S. chinensis (µg/g)

| Compound | Fruit (SF) | Stem (SS) | Root (SR) | Leaf (SL) |

| This compound | 1085.35 | 459.71 | 243.64 | 20.32 |

| Gomisin J | 309.04 | 12.19 | 10.97 | 2.51 |

| Schisandrol B | 141.28 | 291.56 | 1341.23 | 25.17 |

| Schisantherin A | 235.34 | 225.29 | 240.56 | 17.65 |

| Schisandrin C | 143.95 | 203.21 | 226.75 | 13.98 |

Data derived from a study by Ye et al. (2022) using UPLC-QTOF-MS. frontiersin.org

Isolation and Purification Methodologies for this compound

The extraction and purification of this compound from plant material is a multi-step process involving initial solvent extraction followed by various chromatographic techniques to achieve high purity.

The standard procedure for extracting this compound begins with drying and pulverizing the plant material, typically the stems or fruits. nih.gov This powdered material is then subjected to solvent extraction. A common method involves repeated extractions with aqueous ethanol (B145695) (e.g., 70-90% ethanol) at elevated temperatures, such as 60-80°C, to enhance efficiency. nih.govgoogle.com The extracts from each round are then combined. In some protocols, agents like calcium oxide may be added during extraction. google.com After extraction, the filtrate is concentrated under a vacuum to remove the ethanol, yielding a crude aqueous extract. nih.gov Modern methods such as ultrasonic-assisted extraction have also been successfully employed to extract lignans from S. chinensis. frontiersin.org

Following crude extraction, a series of chromatographic steps are employed to isolate and purify this compound. nih.govnih.gov

Initial Separation: The concentrated crude extract is often first passed through a macroporous resin column (e.g., AB-8 resin). nih.gov This step helps to separate the target lignans from other classes of compounds. The column is eluted with a graded series of ethanol, with different fractions being collected.

ODS Column Chromatography: A key purification step involves the use of an octadecylsilyl (ODS) column, a type of reversed-phase chromatography. nih.govshodex.comshimadzu.eu The fraction enriched with lignans is loaded onto the ODS column and eluted with a solvent mixture, such as 70% methanol. nih.gov This method is effective for separating this compound from other closely related lignans and impurities. nih.govnih.gov

Preparative HPLC: For obtaining high-purity this compound (e.g., >95%), a final purification step using preparative high-performance liquid chromatography (prep-HPLC) is often necessary. nih.govnih.gov This is typically performed on a preparative ODS column with an isocratic mobile phase, such as a methanol-water mixture. nih.gov The effluent is monitored by a UV detector, and the fraction corresponding to this compound is collected. nih.gov This combined approach of resin, ODS column, and prep-HPLC has been shown to successfully yield this compound with a purity of 95.2%. nih.govnih.gov

Biosynthesis of this compound and Related Lignans

The biosynthesis of dibenzocyclooctadiene lignans, including this compound, is a complex process that is not yet fully elucidated. nih.govfrontiersin.org However, significant progress has been made in outlining the probable pathway, which originates from the general phenylpropanoid pathway. frontiersin.org

The pathway begins with the amino acid phenylalanine . frontiersin.org A series of enzymatic reactions converts phenylalanine into coniferyl alcohol , which is a critical precursor for various types of lignans. frontiersin.org From this branch point, the pathway toward dibenzocyclooctadiene lignans is distinct from that of other lignan classes. It is hypothesized that coniferyl alcohol is first acetylated to form coniferyl acetate (B1210297), a reaction catalyzed by coniferyl alcohol acyltransferase (CFAT) . frontiersin.org Subsequently, coniferyl acetate is thought to be converted to isoeugenol (B1672232) . frontiersin.orgresearchgate.net

The oxidative coupling of two isoeugenol-derived monomers is believed to form the characteristic dibenzocyclooctadiene skeleton of this compound and related compounds. nih.gov The identification of key enzymes like CFAT represents a significant step in understanding this unique biosynthetic route. frontiersin.org

Table 3: Key Enzymes in the Proposed Biosynthesis of Dibenzocyclooctadiene Lignans

| Abbreviation | Enzyme Name | Role in Pathway |

| PAL | Phenylalanine ammonia-lyase | Converts Phenylalanine to Cinnamic acid |

| C4H | Cinnamate-4-hydroxylase | Hydroxylates Cinnamic acid |

| 4CL | 4-hydroxycinnamate CoA ligase | Activates coumaric acid |

| CCR | Cinnamoyl-CoA reductase | Reduces cinnamoyl-CoA derivatives |

| CAD | Cinnamyl alcohol dehydrogenase | Forms coniferyl alcohol |

| CFAT | Coniferyl alcohol acyltransferase | Catalyzes the first committed step, forming coniferyl acetate from coniferyl alcohol frontiersin.org |

| IGS | Isoeugenol synthase | Involved in the formation of isoeugenol researchgate.net |

This table outlines the initial and key committed steps in the proposed biosynthetic pathway. frontiersin.orgresearchgate.net

Compound Index

Precursor Compounds and Enzymatic Pathways

The journey to synthesizing this compound begins with the general phenylpropanoid pathway, a fundamental process in plants responsible for producing a vast array of secondary metabolites. The ultimate starting block for this pathway is the amino acid L-phenylalanine. researchgate.netnih.gov Through a series of enzymatic reactions, phenylalanine is converted into coniferyl alcohol, a key branch-point intermediate that serves as the primary precursor for many lignans and lignin (B12514952). frontiersin.orgnih.govfrontiersin.org

The biochemical steps from the general phenylpropanoid pathway to coniferyl alcohol are shared with lignin biosynthesis. nih.govfrontiersin.org However, at the coniferyl alcohol juncture, the pathway diverges towards the specialized synthesis of dibenzocyclooctadiene lignans. A critical and likely first committed step in this specific branch is the acetylation of coniferyl alcohol to form coniferyl acetate. nih.govnih.gov This reaction is catalyzed by coniferyl alcohol acyltransferase (CFAT), an enzyme belonging to the BAHD acyltransferase family. nih.govnih.gov Researchers have successfully identified, cloned, and characterized a specific CFAT gene from S. chinensis, designated ScCFAT (also known as ScBAHD1), confirming its role in the pathway. nih.govnih.gov

Following the formation of coniferyl acetate, the pathway is thought to proceed via isoeugenol, which is then used to construct the characteristic dibenzocyclooctadiene skeleton. nih.govnih.gov While the full enzymatic sequence leading to this compound has not been completely elucidated, several key enzyme families have been identified as essential participants. nih.govnih.gov These include isoeugenol synthases (IGS), dirigent proteins (DIR) which guide the stereospecific coupling of monomers, pinoresinol-lariciresinol reductases (PLR), and subsequent modifying enzymes like O-methyltransferases (OMTs) and cytochrome P450 monooxygenases (CYPs) that tailor the final structure. researchgate.netnih.gov

Table 1: Key Precursors and Enzymes in the this compound Biosynthetic Pathway

| Compound/Enzyme | Abbreviation | Role in Pathway | References |

| Precursors | |||

| L-Phenylalanine | Phe | Primary precursor from which the phenylpropanoid pathway begins. | researchgate.netnih.gov |

| Cinnamic Acid | An early intermediate formed by the deamination of Phenylalanine. | researchgate.net | |

| p-Coumaroyl-CoA | A central intermediate in the general phenylpropanoid pathway. | frontiersin.org | |

| Coniferyl Alcohol | Key branch-point monolignol, direct precursor for lignan synthesis. | nih.govfrontiersin.org | |

| Coniferyl Acetate | Product of coniferyl alcohol acetylation; a committed step towards dibenzocyclooctadiene lignans. | nih.gov | |

| Isoeugenol | Proposed intermediate derived from coniferyl acetate, precursor to the lignan backbone. | nih.govnih.gov | |

| Enzymes | |||

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the first step in the general phenylpropanoid pathway, converting Phe to cinnamic acid. | nih.gov |

| Cinnamate 4-hydroxylase | C4H | An enzyme in the general phenylpropanoid pathway. | nih.gov |

| 4-Coumarate:CoA Ligase | 4CL | An enzyme in the general phenylpropanoid pathway. | nih.gov |

| Coniferyl Alcohol Acyltransferase | CFAT | Catalyzes the acetylation of coniferyl alcohol to coniferyl acetate. | nih.govnih.gov |

| Isoeugenol Synthase | IGS | Believed to be involved in converting coniferyl acetate to isoeugenol. | researchgate.netnih.gov |

| Dirigent Protein | DIR | Mediates the stereospecific coupling of phenylpropanoid monomers to form the lignan backbone. | researchgate.netnih.gov |

| Pinoresinol-Lariciresinol Reductase | PLR | An enzyme family involved in the reduction steps during lignan formation. | nih.govnih.gov |

| Cytochrome P450s | CYPs | A large family of enzymes responsible for various oxidative modifications (e.g., hydroxylation). | researchgate.netnih.gov |

| O-Methyltransferases | OMTs | Enzymes that catalyze the transfer of a methyl group, a common final tailoring step. | researchgate.netnih.gov |

Regulation of Biosynthetic Gene Expression

The production of this compound is a tightly controlled process, regulated primarily at the level of gene transcription. The expression of the genes encoding the biosynthetic enzymes is influenced by developmental stage and environmental signals, ensuring the compound is produced at the right time and place within the plant. nih.govuvic.ca

Transcriptome analyses of S. chinensis have revealed that the expression of genes involved in both the general phenylpropanoid and the specific lignan biosynthetic pathways is significantly upregulated during the later stages of fruit development and ripening. nih.gov The accumulation of dibenzocyclooctadiene lignans, including this compound, directly correlates with the heightened expression of key biosynthetic genes like ScCFAT and ScPIP1 (a putative isoeugenol synthase), underscoring the importance of transcriptional control. nih.gov

This coordinated gene expression is orchestrated by a network of transcription factors. nih.gov Studies have implicated several families of these regulatory proteins, including MYB and bHLH, in activating the phenylpropanoid pathway in S. chinensis. nih.gov Specifically, transcription factors such as MYB20, MYB43, and MYB85 are known to be transcriptional activators of genes involved in phenylalanine biosynthesis and lignin formation, a closely related pathway. nih.gov The promoters of many core phenylpropanoid pathway genes, including PAL, C4H, and CAD, contain conserved DNA motifs known as AC elements, which function as binding sites for MYB transcription factors, allowing for synchronized pathway regulation. nih.govnih.gov

Plant hormones, or phytohormones, also play a crucial role. In particular, abscisic acid (ABA) signaling is strongly linked to the regulation of lignan biosynthesis. nih.gov In other plant species, ABA is known to control the expression of the PLR gene via specific cis-acting elements in its promoter, suggesting a similar mechanism may be active in S. chinensis. nih.gov

Table 2: Regulatory Factors Influencing this compound Biosynthesis

| Regulatory Factor | Type | Proposed Role | References |

| MYB Transcription Factors | Protein (Transcription Factor) | Bind to AC elements in the promoters of phenylpropanoid genes to activate their expression. | nih.govnih.gov |

| NAC Transcription Factors | Protein (Transcription Factor) | Act as master switches that can turn on the entire secondary wall biosynthesis, including monolignols. | nih.govuvic.ca |

| bHLH Transcription Factors | Protein (Transcription Factor) | Implicated as regulators in the phenylpropanoid pathway. | nih.gov |

| Abscisic Acid (ABA) | Phytohormone | A signaling molecule highly associated with the upregulation of lignan biosynthetic genes. | nih.gov |

| Developmental Stage | Internal Cue | Lignan biosynthesis gene expression is highest during late fruit development and ripening. | nih.gov |

Synthetic Chemistry and Analog Development of Schisandrol a

Total Synthesis Approaches for Schisandrol A

The total synthesis of this compound, a molecule characterized by a rigid eight-membered cyclooctadiene ring and multiple stereocenters, presents a significant challenge to synthetic chemists. The key obstacles include the stereocontrolled construction of the substituted cyclooctadiene core and the installation of the correct absolute and relative stereochemistry of its substituents. Over the years, several strategies have emerged, often leveraging biomimetic approaches that mimic the proposed biosynthetic pathways of these lignans (B1203133).

One of the pivotal strategies in the synthesis of the dibenzocyclooctadiene core is the intramolecular oxidative coupling of two phenylpropanoid units. This biomimetic approach seeks to replicate the natural formation of the biaryl bond that defines the structure. Various reagents have been employed to effect this transformation. For instance, the total syntheses of (+)-schizandrin (this compound), (+)-gomisin A, and (+)-isoschizandrin have been successfully accomplished, achieving the natural configurations of these complex molecules. lookchem.com

Another powerful method involves the use of hypervalent iodine reagents to induce the cyclization of phenolic dibenzylbutyrolactones. psu.edumdpi.com This approach provides a rapid, biomimetic route to the dibenzocyclooctadiene skeleton. The reaction of a phenolic dibenzylbutyrolactone with phenyliodine(III) bis(trifluoroacetate) (PIFA) can yield the desired cyclized product, sometimes alongside a spirodienone intermediate, depending on the reaction conditions. psu.edu

More recent advancements have utilized modern catalytic methods. Photocatalysis, for example, has been employed to mimic the oxidative radical cyclizations believed to occur in lignan (B3055560) biosynthesis. nih.govspringernature.com This redox-neutral method allows for the generation of key radical intermediates under mild conditions, facilitating the construction of the complex, polycyclic frameworks of highly oxidized dibenzocyclooctadienes. nih.gov Key reaction methodologies that have been instrumental in various total syntheses of related dibenzocyclooctadiene lignans include:

Suzuki-Miyaura Cross-Coupling: Used to form the crucial biaryl bond from appropriately functionalized precursors.

Ring-Closing Metathesis (RCM): Employed to construct the eight-membered ring from a diene precursor.

Asymmetric Reductions: Such as the Corey-Bakshi-Shibata (CBS) reduction, to establish key stereocenters with high enantioselectivity.

The table below summarizes some of the key strategic reactions employed in the synthesis of the dibenzocyclooctadiene lignan core.

| Key Transformation | Description | Relevance to this compound Synthesis |

| Intramolecular Oxidative Coupling | Forms the critical biaryl bond to create the dibenzocyclooctadiene skeleton from a diaryl precursor. | A biomimetic approach central to many total syntheses of this compound and related lignans. psu.edu |

| Ring-Closing Metathesis (RCM) | Constructs the eight-membered ring from an acyclic diene precursor. | Offers an alternative and efficient strategy for forming the core cyclooctadiene ring system. |

| Asymmetric Hydrogenation/Reduction | Establishes the stereochemistry of substituents on the cyclooctane (B165968) ring. | Crucial for obtaining the correct enantiomer of the natural product. drugfuture.com |

| Hypervalent Iodine Oxidation | Promotes the cyclization of phenolic precursors to form the dibenzocyclooctadiene ring. | A mild and effective method for achieving the key biomimetic cyclization. mdpi.com |

Semisynthesis and Derivatization Strategies

Starting from the naturally abundant this compound, semisynthesis and derivatization offer a direct route to novel compounds. These strategies allow chemists to explore the structure-activity relationship (SAR) and potentially develop analogs with improved properties by making targeted modifications to the natural product scaffold.

A significant focus of derivatization has been the modification of the functional groups on the cyclooctadiene ring. For example, a series of oxime ester-derivatives of schizandrin (B1681555) (a synonym for this compound) have been prepared by modifying the C-9 position. researchgate.net These modifications were undertaken to explore potential enhancements in anticancer activity. The synthesis involved isolating the parent compound and then performing chemical transformations to introduce the oxime ester functionalities. researchgate.netnih.gov

Another example of derivatization is the synthesis of 6(7)-Dehydrothis compound. This derivative was prepared from this compound to investigate the SAR of Schisandra chinensis lignans as platelet-activating factor (PAF) antagonists. The study found that this derivative exhibited the highest activity among the tested compounds, highlighting the importance of the C6-C7 bond saturation. nih.gov

The primary goals of these semisynthetic efforts are often to:

Probe the importance of specific functional groups for biological activity.

Improve potency or selectivity for a particular biological target.

Enhance pharmacokinetic properties.

The table below presents examples of derivatives synthesized from this compound or closely related lignans.

| Parent Compound | Derivative Name/Class | Modification Site | Purpose of Derivatization | Reference |

| This compound (Schizandrin) | Oxime Ester Derivatives | C-9 Position | To evaluate potential as anticancer agents. | researchgate.netnih.gov |

| This compound | 6(7)-Dehydrothis compound | C-6 and C-7 Positions | To study structure-activity relationships as PAF antagonists. | nih.gov |

| Schisantherin A | Various Analogs | Multiple | To investigate antiproliferative and estrogenic potency. | nih.gov |

Rational Design and Synthesis of this compound Analogs

Rational design represents a more targeted approach than traditional semisynthesis. It involves using knowledge of a biological target's structure and the parent compound's structure-activity relationship (SAR) to design new molecules with a higher probability of desired activity. For this compound, this involves understanding which parts of the molecule are essential for its effects and which can be modified to enhance them.

Studies on the SAR of various dibenzocyclooctadiene lignans have provided a foundation for this rational design. For instance, research has shown that for PAF antagonism, the R-biphenyl configuration is crucial, while the presence of an ester at C-6 or a hydroxyl at C-7 can be detrimental to activity. nih.gov Similarly, the antioxidant activity of these lignans has been linked to features like an exocyclic methylene (B1212753) group. nih.gov This information guides chemists in designing new analogs where unfavorable moieties are removed or favorable ones are introduced.

A practical application of this approach is seen in the development of anticancer agents. Recognizing the potent activity of some lignans, researchers have synthesized analogs of this compound with modifications aimed at improving cytotoxicity against cancer cell lines. researchgate.netnih.gov For example, a series of derivatives were synthesized by modifying the C-9 position of the this compound core. Subsequent biological evaluation revealed that some of these rationally designed analogs exhibited potent cytotoxic activity against various cancer cell lines, with one compound showing particular efficacy against prostate cancer cells by inducing cell cycle arrest and apoptosis, likely through interaction with tubulin. nih.gov

The process of rational design and synthesis can be summarized as follows:

Identify a Biological Target: Determine the protein or pathway to be modulated.

Establish Structure-Activity Relationships (SAR): Use data from natural lignans and their derivatives to understand key structural features for activity. researchgate.net

In Silico Modeling: Employ computational tools, such as molecular docking, to predict how designed analogs will interact with the target. nih.gov

Targeted Synthesis: Synthesize the most promising designed analogs.

Biological Evaluation: Test the new compounds to validate the design and further refine the SAR.

This iterative cycle of design, synthesis, and testing is a powerful strategy for developing novel compounds based on the this compound template.

Pre Clinical Pharmacokinetics and Metabolomics of Schisandrol a

Absorption Profiles of Schisandrol A in Pre-clinical Models

Gastrointestinal Absorption Characteristics

Preclinical studies in rat models indicate that this compound is absorbed following oral administration. nih.govtandfonline.com Research using an in situ single-pass intestinal perfusion model in rats demonstrated that this compound can be absorbed throughout the small intestine, including the duodenum, jejunum, and ileum. bioline.org.br

Following intragastric administration in rats, this compound was shown to be rapidly absorbed. nih.govtandfonline.com One study reported a time to maximum plasma concentration (Tmax) of 2.07 hours. nih.govtandfonline.com However, the absorption of this compound can be poor. imrpress.com The compound's bioavailability is notably affected by first-pass metabolism in the intestine and liver. researchgate.net While many lignans (B1203133) from Schisandra chinensis show high gastrointestinal absorption, their systemic bioavailability is often low due to this extensive metabolism. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| Tmax (Time to Peak Plasma Concentration) | 2.07 h | Rat | nih.govtandfonline.com |

| t1/2 (Half-life) | 9.48 h | Rat | nih.govtandfonline.com |

| Vz/F (Apparent Volume of Distribution) | 111.81 L/kg | Rat | nih.govtandfonline.com |

Influence of Co-administered Compounds on Absorption

The absorption of this compound can be significantly influenced by the presence of other compounds. In an in situ perfusion study in rats, components of the JingNing particle formulation, which includes Schisandra chinensis, were found to alter the absorption of its lignans. bioline.org.br Specifically, the volatile oil from Rhizoma acori tatarinowii enhanced the absorption of this compound by 300% relative to a standard extract. bioline.org.br Additionally, Polygala tenuifolia extract was shown to significantly increase the absorption of this compound by 200% in the jejunum. bioline.org.br

Conversely, this compound and other lignans from Schisandra can affect the absorption of co-administered drugs. nih.gov These lignans are known to interfere with the activity of cytochrome P450 (CYP450) enzymes and the P-glycoprotein (P-gp) transporter. researchgate.netfrontiersin.org For example, Wuzhi tablets, an ethanol (B145695) extract of Schisandra sphenanthera, and its constituent lignans like this compound can inhibit CYP3A and P-gp, which can increase the blood concentration and oral bioavailability of drugs that are substrates for these proteins, such as tacrolimus. nih.govingentaconnect.com

Distribution Dynamics of this compound in Pre-clinical Models

Tissue Distribution Patterns (e.g., Liver, Kidney, Brain)

Following absorption, this compound distributes to various organs. nih.govtandfonline.com Studies in rats have shown that the compound can be detected in the liver, kidney, heart, spleen, and brain. nih.govtandfonline.com The distribution is not uniform, with the highest concentrations typically found in the liver. nih.govtandfonline.com This is consistent with the distribution patterns of other Schisandra lignans, which also tend to accumulate in the liver and kidneys. nih.govnih.govnih.govx-mol.com

The order of distribution for this compound in rat tissues has been reported as follows:

Table 2: Tissue Distribution of this compound in Rats

| Tissue | Relative Concentration | Species/Model | Reference |

|---|---|---|---|

| Liver | Highest | Rat | nih.govtandfonline.com |

| Kidney | High | Rat | nih.govtandfonline.com |

| Heart | Medium | Rat | nih.govtandfonline.com |

| Spleen | Low | Rat | nih.govtandfonline.com |

| Brain | Lowest | Rat | nih.govtandfonline.com |

The apparent volume of distribution (Vz/F) for this compound in rats was determined to be large (111.81 L/kg), indicating extensive distribution into tissues. nih.govtandfonline.com

Blood-Brain Barrier Penetration and Distribution in Central Nervous System

A significant aspect of this compound's distribution is its ability to cross the blood-brain barrier (BBB). nih.govworldscientific.com Preclinical studies have confirmed the presence of this compound in the brain tissue of rats following administration, although at lower concentrations compared to other major organs like the liver and kidneys. nih.govtandfonline.com The ability to penetrate the CNS is a critical characteristic supporting the investigation of its neuroprotective effects. nih.govworldscientific.com However, some studies have noted that certain lignans may not be detected in the hippocampus of rats, potentially due to the low content in the administered extract and obstruction by the BBB. frontiersin.org

Metabolic Transformations of this compound in Pre-clinical Systems

This compound undergoes metabolic transformation in preclinical models. The primary metabolic pathways identified in rats are hydroxylation and demethylation. nih.govtandfonline.com The cytochrome P450 enzyme system, particularly CYP3A4, is involved in these transformations. frontiersin.org

In a study investigating the metabolites of this compound in rats after oral administration, five metabolites were identified in plasma. nih.govtandfonline.com These findings indicate that the parent compound is modified through the addition of hydroxyl groups and the removal of methyl groups. nih.govtandfonline.com Another study identified 17 possible metabolites of this compound in mouse plasma using UPLC-Q-TOF/MS analysis. nih.gov

Table 3: Identified Metabolites of this compound in Rats

| Metabolite | Metabolic Pathway | Species/Model | Reference |

|---|---|---|---|

| 2-demethyl-8(R)-hydroxyl-schizandrin | Demethylation, Hydroxylation | Rat | nih.govtandfonline.com |

| 3-demethyl-8(R)-hydroxyl-schizandrin | Demethylation, Hydroxylation | Rat | nih.govtandfonline.com |

| hydroxyl-schizandrin | Hydroxylation | Rat | nih.govtandfonline.com |

| demethoxy-schizandrin | Demethoxylation | Rat | nih.govtandfonline.com |

| 2, 3-demethyl-8(R)-hydroxyl-schizandrin | Demethylation, Hydroxylation | Rat | nih.govtandfonline.com |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2, 3-demethyl-8(R)-hydroxyl-schizandrin |

| 2-demethyl-8(R)-hydroxyl-schizandrin |

| 3-demethyl-8(R)-hydroxyl-schizandrin |

| demethoxy-schizandrin |

| hydroxyl-schizandrin |

| This compound |

Identification of Major Metabolic Pathways (e.g., Hydroxylation, Demethylation)

The metabolism of this compound, like many other lignans from Schisandra chinensis, involves several key biochemical transformations. acgpubs.org The primary metabolic pathways identified in preclinical models are hydroxylation and demethylation. frontiersin.orgrhhz.net These reactions are fundamental processes that modify the chemical structure of this compound, preparing it for further processing and eventual elimination from the body. Studies on related lignans have also highlighted oxidation, reduction, phosphorylation, and dehydration as common metabolic transformations. acgpubs.orgmdpi.comresearchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP3A, CYP2C11, CYP2E1) in Metabolism

The biotransformation of this compound is heavily reliant on the cytochrome P450 (CYP450) enzyme system, a superfamily of enzymes primarily located in the liver. frontiersin.orgfrontiersin.org These enzymes are critical for the metabolism of a vast array of foreign compounds. In preclinical studies using rat liver microsomes, multiple CYP450 isozymes have been shown to participate in the metabolism of lignans, including those structurally similar to this compound.

Key enzymes identified in the metabolism of related schisandra lignans include CYP3A, CYP2C11, and CYP2E1. nih.gov Specifically, studies have shown the involvement of CYP2C6/11, CYP2E1, and CYP3A in the metabolism of schisandrin, a closely related compound. nih.gov The activity of these enzymes can be influenced by various factors, including disease states. For instance, in rats with carbon tetrachloride-induced liver injury, the metabolic activity of several CYP450 isozymes, including CYP3A and CYP2C11, was significantly reduced. nih.gov

Table 1: Cytochrome P450 Isozymes Involved in the Metabolism of Schisandra Lignans in Rat Liver Microsomes

| Lignan (B3055560) | Involved CYP450 Isozymes (Rat) |

| Schisandrin | CYP2C6/11, CYP2E1, CYP3A |

| Schisantherin A | CYP1A2, CYP2C6/11, CYP2E1 |

| Deoxyshisandrin | CYP2C11, CYP2D2, CYP2E1, CYP3A |

| γ-schisandrin | CYP1A2, CYP2D2, CYP2E1 |

| Data sourced from studies on rat liver microsomes, indicating the complexity of lignan metabolism. nih.gov |

Characterization of Identified Metabolites and Their Biological Activity

Metabolic studies have successfully identified several metabolites of this compound in preclinical models. For instance, in a study investigating the therapeutic mechanisms of this compound in a mouse model of pulmonary fibrosis, 17 potential metabolites (including isomers) were identified in the plasma. nih.govresearchgate.netnih.govtandfonline.com

Excretion Pathways of this compound in Pre-clinical Models

The elimination of this compound and its metabolites from the body occurs through various excretion pathways. Pharmacokinetic studies have indicated that renal excretion is a primary route. worldscientific.comresearchgate.netnih.govworldscientific.com This means that the compound and its byproducts are filtered from the blood by the kidneys and expelled in the urine.

In addition to renal excretion, studies on similar lignans, such as anwulignan, suggest that a significant portion of the compound and its metabolites may be excreted through the feces. frontiersin.org This indicates the involvement of biliary excretion, where the liver secretes the substances into the bile, which is then released into the digestive tract. The total amount of the parent drug excreted unchanged is typically much lower than the administered dose, highlighting the extensive metabolic elimination that this compound undergoes. frontiersin.org

Metabolomics Approaches to Elucidate this compound's Biological Effects

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has emerged as a powerful tool for understanding the complex biological effects of compounds like this compound. mdpi.com This approach allows researchers to capture a snapshot of the metabolic state of a biological system and how it is altered by a therapeutic intervention.

Plasma Metabolomics for Therapeutic Mechanism Elucidation

Plasma metabolomics has been instrumental in shedding light on the therapeutic mechanisms of this compound. nih.govresearchgate.net By analyzing the changes in the plasma metabolome of preclinical models treated with this compound, scientists can identify the metabolic pathways that are modulated by the compound.

For example, in a study on pulmonary fibrosis, plasma metabolomics revealed that this compound treatment led to the normalization of 32 different metabolites that were dysregulated in the disease state. nih.govresearchgate.netnih.gov These biomarkers were primarily enriched in pathways related to energy metabolism and several amino acid metabolisms. nih.govresearchgate.netnih.gov Specifically, the study highlighted the modulation of pathways such as glycine, serine, and threonine metabolism; beta-alanine (B559535) metabolism; and arginine and proline metabolism. nih.gov This suggests that this compound exerts its therapeutic effects, at least in part, by correcting metabolic imbalances, particularly in energy production. nih.gov Further network analysis integrated with metabolomics data has pointed towards the TGF-β1-VIM-carnosine and TGF-β1-ID3-creatine pathways as key targets of this compound's action. mdpi.com

Network Analysis of Metabolic Disorders Influenced by this compound

Network analysis, integrated with metabolomics, offers a powerful approach to elucidate the complex mechanisms by which this compound modulates metabolic disorders. This methodology allows for the identification of key metabolites, metabolic pathways, and their interactions with disease-related genes, providing a systems-level understanding of the compound's therapeutic effects.

Detailed Research Findings

Recent studies have employed this integrated approach to investigate the effects of this compound on metabolic disturbances, particularly in the context of pulmonary fibrosis, which involves significant metabolic reprogramming. In a study using a bleomycin-induced pulmonary fibrosis mouse model, treatment with this compound led to the normalization of 32 potential biomarkers. nih.gov These biomarkers were primarily involved in energy metabolism and various amino acid metabolic pathways. nih.gov

Network analysis revealed that this compound and its 17 identified metabolites are associated with 269 genes. nih.govresearchgate.net When cross-referenced with the 1,109 genes known to be related to pulmonary fibrosis, 79 intersection genes were identified. researchgate.net This interconnected network of metabolites, genes, and the disease highlights the multi-target nature of this compound's therapeutic action.

Further analysis of this network pinpointed the Transforming Growth Factor-β (TGF-β) signaling pathway as a primary pathway through which this compound exerts its effects on the metabolic disorders associated with pulmonary fibrosis. nih.govresearchgate.net Two specific pathways were identified as key to how this compound modulates energy metabolism: the TGF-β1-ID3-creatine pathway and the TGF-β1-VIM-carnosine pathway. researchgate.net One of the metabolites of this compound, designated as M5, was identified as a potentially crucial active metabolite in this process. researchgate.net

The metabolic pathways most significantly affected by this compound in the context of bleomycin-induced pulmonary fibrosis include:

Glycine, serine and threonine metabolism researchgate.net

Beta-alanine metabolism researchgate.net

Arginine and proline metabolism researchgate.net

Phenylalanine metabolism researchgate.net

Histidine metabolism researchgate.net

The reversal of abnormal levels of metabolites in these pathways suggests that this compound helps to restore cellular energy homeostasis, which is often disrupted in fibrotic diseases. nih.gov For instance, creatine (B1669601) is vital for the recycling of ATP, and carnosine can enhance mitochondrial activity. nih.gov

Interactive Data Tables

Table 1: Key Metabolic Pathways Modulated by this compound in a Pulmonary Fibrosis Model

| Metabolic Pathway | Significance |

|---|---|

| Glycine, serine and threonine metabolism | Identified as a major pathway impacted by this compound treatment. researchgate.net |

| Beta-Alanine metabolism | Significantly modulated, suggesting an effect on carnosine synthesis and energy regulation. researchgate.net |

| Arginine and proline metabolism | Involved in the regulation of collagen synthesis and cellular energy. researchgate.net |

| Phenylalanine metabolism | Alterations in this pathway were reversed by this compound. researchgate.net |

| Histidine metabolism | Another key amino acid pathway influenced by this compound treatment. researchgate.net |

Table 2: Network Analysis Summary of this compound and its Metabolites

| Component | Associated Genes | Disease-Related Genes (Pulmonary Fibrosis) | Intersection Genes | Primary Signaling Pathway |

|---|---|---|---|---|

| This compound and its 17 metabolites | 269 nih.govresearchgate.net | 1109 nih.govresearchgate.net | 79 nih.govresearchgate.net | TGF-β signaling pathway nih.govresearchgate.net |

Pharmacological Activities and Molecular Mechanisms of Schisandrol a in Pre Clinical Models

Neuroprotective and Neuroregenerative Activities

The neuroprotective qualities of Schisandrol A are a focal point of research, showing promise in mitigating neuronal damage and promoting regeneration. worldscientific.comnih.gov

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which leads to neurotoxicity. nih.govbslonline.orge-palli.com this compound has shown a significant ability to counteract this toxicity. In pre-clinical studies, it protects neuronal cells from Aβ-induced damage and death. nih.gov Research indicates that this compound can effectively rescue cognitive impairments in animal models of Alzheimer's disease by impeding the production and deposition of Aβ in the brain. tandfonline.commdpi.com Furthermore, in in-vitro models using SH-SY5Y and SK-N-SH cell lines, treatment with this compound has been observed to increase cell viability and reduce the rate of apoptosis in cells exposed to Aβ. nih.govnih.gov

This compound exerts its neuroprotective effects in Alzheimer's disease (AD) models through several interconnected mechanisms.

Neuroinflammation: Neuroinflammation is a critical component in the progression of AD. springermedizin.demdpi.comfrontiersin.org this compound demonstrates potent anti-inflammatory properties. worldscientific.comnih.gov It has been shown to reduce the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.govnih.gov This action is partly achieved by inhibiting key inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). nih.govresearchgate.net In animal models, the administration of Schisandra chinensis Fructus (SCF) extract, of which this compound is a key component, mitigated neuroinflammation. mdpi.com

Tau Phosphorylation: The hyperphosphorylation of tau protein is another major pathological feature of AD. In an Aβ-induced AD rat model, treatment with SCF extract did not reduce tau protein expression back to the levels seen in normal controls, suggesting a complex relationship with this specific pathological marker. mdpi.com

Neuronal Proliferation: this compound contributes to neuroprotection by promoting the growth of new neural cells, a topic further detailed in section 4.1.4. mdpi.comnih.gov

Apoptosis: The compound effectively reduces programmed cell death (apoptosis) in neuronal cells. Studies have shown that this compound decreases the rate of apoptosis in Aβ-treated neuronal cell lines and suppresses neuronal apoptosis in the brains of AD mouse models. tandfonline.comnih.govnih.gov One identified mechanism for this anti-apoptotic effect is the targeting of the ATP6V0d1 subunit of V-ATPase. nih.gov

Table 1: Summary of this compound's Mechanisms in Alzheimer's Disease Models

| Mechanism | Effect of this compound | Key Molecular Targets/Pathways | Citations |

|---|---|---|---|

| Neuroinflammation | Reduction of pro-inflammatory cytokines | NF-κB, IL-6, IL-1β, TNF-α | mdpi.comnih.govnih.govnih.govresearchgate.net |

| Apoptosis | Inhibition of neuronal cell death | ATP6V0d1, Caspases | nih.govtandfonline.comnih.govnih.gov |

| Aβ Neurotoxicity | Protection against Aβ-induced damage | Amyloid-β | nih.govtandfonline.commdpi.com |

In pre-clinical models of Parkinson's disease (PD), a neurodegenerative disorder characterized by the loss of dopamine-producing neurons, this compound has shown significant protective effects. nih.govnih.govmedjrf.com

Dopaminergic Neuron Survival: A primary pathological feature of PD is the degeneration of dopaminergic (DA) neurons in the substantia nigra. nih.gov this compound has been found to enhance the survival of these critical neurons in various PD models, including those induced by toxins like 6-hydroxydopamine (6-OHDA) and MPTP. nih.govfrontiersin.orgnih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is essential for neuronal survival and protection against cellular stress. frontiersin.orgfrontiersin.org this compound activates this pro-survival pathway, thereby helping to reduce neuronal inflammation and oxidative stress, which contributes to the improved survival of DA neurons. nih.govfrontiersin.orgresearchgate.net

IKK/IκBα/NF-κB Pathway: In contrast to its effect on the PI3K/AKT pathway, this compound inhibits the IKK/IκBα/NF-κB signaling cascade. nih.govfrontiersin.orgresearchgate.net This pathway is a central regulator of inflammation. nih.govfrontiersin.org By suppressing this pathway, this compound effectively dampens the neuroinflammatory response that contributes to the progressive neurodegeneration seen in PD. nih.gov

Table 2: Key Signaling Pathways Modulated by this compound in Parkinson's Disease Models

| Pathway | Effect of this compound | Consequence | Citations |

|---|---|---|---|

| PI3K/AKT | Activation | Enhanced neuron survival, reduced oxidative stress | nih.govfrontiersin.orgresearchgate.net |

| IKK/IκBα/NF-κB | Inhibition | Reduced neuroinflammation | nih.govfrontiersin.orgresearchgate.net |

Beyond protecting existing neurons, this compound actively promotes neurogenesis. Studies using in vitro models have demonstrated that this compound enhances the proliferation of both neural stem cells (NSCs) and neural progenitor cells (NPCs). mdpi.comnih.govnih.govresearchgate.net It appears to facilitate this by promoting the transition of cells from the G1 to the S phase of the cell cycle. mdpi.com Additionally, this compound has been shown to support the differentiation of these stem cells into mature neurons. nih.gov One of the potential mechanisms underlying these effects is the regulation of the cell division control protein 42 (Cdc42), which is involved in cytoskeletal rearrangement and cell polarization. mdpi.comnih.gov

This compound has been shown to modulate the levels of key monoamine neurotransmitters in the brain. In rat studies, administration of this compound led to significant increases in the levels of dopamine (B1211576) and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the striatum and hypothalamus. nih.gov Interestingly, this effect occurs without this compound directly binding to dopamine D1 or D2 receptors, suggesting its mechanism is related to increasing dopamine turnover rather than direct receptor interaction. nih.gov The compound also influences the concentrations of metabolites of norepinephrine (B1679862) and serotonin (B10506), specifically MHPG and 5-HIAA, respectively, though the levels of norepinephrine and serotonin themselves remained unchanged. nih.gov These findings are supported by broader research on Schisandra lignans (B1203133), which have been shown to regulate neurotransmitter levels in the context of AD. nih.govnih.gov

Hepatoprotective and Anti-fibrotic Activities

In addition to its neurological effects, this compound is recognized for its hepatoprotective, or liver-protecting, activities. worldscientific.comnih.gov Fibrosis, the scarring of tissue, is a common outcome of chronic liver injury. researchgate.net this compound has demonstrated anti-fibrotic potential. A study investigating its effects on pulmonary fibrosis revealed that this compound can inhibit the fibrotic process by suppressing the Transforming Growth Factor-β (TGF-β) signaling pathway. nih.gov The TGF-β pathway is a central mediator of fibrosis in various organs, including the liver, indicating a plausible mechanism for this compound's anti-fibrotic effects in hepatic contexts as well. researchgate.netnih.gov

Protection Against Drug-Induced Liver Injury

This compound exhibits significant protective action against liver damage induced by xenobiotics, such as the common analgesic acetaminophen (B1664979). In a pre-clinical study, this compound was one of six major lignans from Schisandra that demonstrated a clear protective effect against acetaminophen-induced hepatotoxicity in mice. capes.gov.br This hepatoprotection was characterized by morphological and biochemical improvements. capes.gov.br Furthermore, studies on a Schisandra lignan (B3055560) extract (SLE), in which this compound is a primary component, showed protection against acute liver injury in mice induced by carbon tetrachloride (CCl4). nih.gov The protective mechanism of the lignan extract involved reducing serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) and mitigating pathological changes in the liver. nih.gov

Regulation of Liver Regeneration Pathways

While extracts from Schisandra sphenanthera and the related compound Schisandrol B have been shown to facilitate liver regeneration after partial hepatectomy in mice, current pre-clinical literature based on available search results does not provide direct evidence for the role of isolated this compound in regulating liver regeneration pathways. nih.govnih.govovid.com Research on Schisandrol B indicates it promotes the restoration of liver mass by improving the levels of growth factors and activating signaling pathways like STAT3/Akt/MAPK, but similar specific investigations for this compound are not prominently documented. nih.gov

Mechanisms of Anti-fibrotic Action (e.g., TGF-β signaling)

Transforming growth factor-β (TGF-β) signaling is a master pathway in the development of fibrosis, a condition characterized by excessive scarring and extracellular matrix deposition. nih.govmdpi.commdpi.com While direct studies on the effect of this compound on hepatic fibrosis are limited in the available research, its potent activity on the core TGF-β pathway has been demonstrated in other contexts. A significant study revealed that this compound inhibits pulmonary fibrosis by suppressing the TGF-β signaling pathway. This finding, although in a different organ system, highlights a key molecular capability of this compound to interfere with a fundamental pro-fibrotic mechanism that is also crucial in liver fibrosis. mdpi.com

Modulation of Hepatic Detoxification Enzymes (e.g., CYP activities)

The liver's ability to metabolize drugs and toxins is heavily reliant on the cytochrome P450 (CYP) family of enzymes. This compound has been shown to directly modulate the activity of these enzymes. The protective effect of this compound against acetaminophen-induced liver damage is partially attributed to its ability to inhibit the enzymatic activities of specific CYP450 isoforms responsible for converting acetaminophen into its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). capes.gov.br In vitro experiments using mouse liver microsomes have shown that this compound can inhibit the activity of CYP2E1, CYP1A2, and CYP3A11. capes.gov.br Further studies in a cell-free system confirmed that this compound inhibits human CYP3A4 activity. researchgate.net

Table 1: Effect of this compound on Cytochrome P450 (CYP) Enzyme Activity

| Enzyme | Effect | Experimental System | Citation |

|---|---|---|---|

| CYP3A4 | Inhibition | Cell-free system | researchgate.net |

| CYP2E1 | Inhibition | Mouse liver microsomes | capes.gov.br |

| CYP1A2 | Inhibition | Mouse liver microsomes | capes.gov.br |

| CYP3A11 | Inhibition | Mouse liver microsomes | capes.gov.br |

Anti-inflammatory and Immunomodulatory Activities

This compound exerts significant anti-inflammatory and immunomodulatory effects by intervening in key signaling cascades and suppressing the production of inflammatory molecules.

Inhibition of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

Nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) are critical signaling pathways that regulate the expression of numerous pro-inflammatory genes. Lignan extracts from Schisandra, which include this compound as a major constituent, have been found to alleviate inflammation by regulating the NF-κB and JNK (a MAPK family member) signaling pathways. nih.gov RNA-sequencing analysis has confirmed that this compound contributes to the downregulation of genes related to the NF-κB and MAPK signaling pathways, although the effect of the whole plant extract was noted as being more potent. frontiersin.org

Suppression of Pro-inflammatory Mediators (e.g., COX-2, MMPs, Cytokines like IL-1β, IL-6, TNF-α)

The anti-inflammatory action of this compound is further demonstrated by its ability to suppress the production of specific molecules that drive the inflammatory response. In models of liver inflammation, this compound has been shown to suppress levels of cyclooxygenase-2 (COX-2). It also inhibits the expression of matrix metalloproteinases (MMPs), such as MMP3 and MMP13, which are enzymes that degrade the extracellular matrix during inflammatory processes.

The compound also demonstrates complex immunomodulatory effects on cytokines. In a cyclophosphamide-induced immunosuppression model, treatment with this compound was able to restore the suppressed serum levels of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-2 (IL-2). In the context of toxin-induced liver injury, a Schisandra lignan extract containing this compound significantly decreased the elevated expression levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. nih.gov This suggests that this compound can act as a modulator, either suppressing or restoring cytokine levels depending on the pathological context. frontiersin.orgfrontiersin.orgresearchgate.net

Table 2: Summary of Pro-inflammatory Mediators Modulated by this compound or Extracts Containing It

| Mediator | Effect | Model System | Citation |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Suppression | Liver inflammation model | |

| Matrix Metalloproteinase-3 (MMP3) | Suppression | N/A | |

| Matrix Metalloproteinase-13 (MMP13) | Suppression | N/A | |

| Tumor Necrosis Factor-alpha (TNF-α) | Suppression | CCl4-induced liver injury (extract) | nih.gov |

| Restoration | Cyclophosphamide-induced immunosuppression | ||

| Interleukin-1β (IL-1β) | Suppression | CCl4-induced liver injury (extract) | nih.gov |

| Restoration | Cyclophosphamide-induced immunosuppression | ||

| Interleukin-6 (IL-6) | Suppression | CCl4-induced liver injury (extract) | nih.gov |

| Interleukin-2 (IL-2) | Restoration | Cyclophosphamide-induced immunosuppression |

Enhancement of Macrophage Phagocytosis and Antibody Formation

In a study involving mice with cyclophosphamide-induced immunosuppression, administration of this compound led to a significant improvement in the phagocytic function of macrophages. nih.gov This model simulates a state of weakened immunity, and the results indicate that this compound can help restore the cellular scavenging activity that is crucial for clearing pathogens and cellular debris. The treatment was observed to increase the number of white blood cells and improve lymphocyte proliferation, which are indicative of a bolstered immune defense. nih.gov While the direct promotion of antibody formation is suggested by modern pharmacological studies, detailed mechanistic insights from recent pre-clinical models remain an area for further investigation. nih.gov

Table 1: Observed Effects of this compound on Macrophage Phagocytosis

Pre-clinical Model Key Finding Reference Cyclophosphamide-induced immunosuppressive mice Significantly improved the phagocytosis of macrophages. nih.gov

Regulation of Transcription Factor Networks in Immune Response

The immunomodulatory effects of this compound are underpinned by its ability to regulate complex gene networks at the transcriptional level. Research has elucidated that this compound can modulate the expression of key transcription factors that are pivotal in orchestrating immune functions. nih.gov

In a study on cyclophosphamide-induced immunosuppressed mice, this compound was found to alleviate immunosuppression by regulating the protein expression of several crucial transcription factors in spleen tissue. nih.gov A transcription factor target gene regulatory network was constructed based on differentially expressed genes, which identified key nodes influenced by this compound. nih.govnih.gov The investigation highlighted the regulation of transcription factors such as Jun, Trp53, and Creb1, along with Atf4 and E2f2. nih.gov These transcription factors are involved in diverse cellular processes, including cell proliferation, apoptosis, and stress responses, which are integral to a functioning immune system. By modulating these networks, this compound appears to influence multiple genes and pathways, contributing to the restoration of immune homeostasis. nih.gov

Table 2: Key Transcription Factors Regulated by this compound in Immune Response

Transcription Factor Observed Effect Pre-clinical Model Reference Jun Protein expression regulated by this compound. Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov Trp53 Protein expression regulated by this compound. Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov Creb1 Protein expression regulated by this compound. Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov Atf4 Identified as a key regulated transcription factor. Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov E2f2 Identified as a key regulated transcription factor. Cyclophosphamide-induced immunosuppressive mice (spleen tissue) nih.gov

Antioxidant Activities

This compound is recognized for its significant antioxidant properties, which contribute to its protective effects in various pathological models. Its antioxidant mechanism is multifaceted, involving the direct scavenging of harmful free radicals and, more prominently, the enhancement of the body's own endogenous antioxidant defense systems. nih.govnih.govmdpi.com

Upregulation of Endogenous Antioxidant Systems (e.g., Glutathione (B108866), SOD, Catalase, Nrf2 pathway)

A primary mechanism of this compound's antioxidant action is the upregulation of the cellular endogenous antioxidant machinery. This includes enhancing the activity and levels of key antioxidant enzymes such as glutathione peroxidase (GSH-Px), superoxide (B77818) dismutase (SOD), and catalase (CAT). nih.govresearchgate.netglisodin.orgresearchgate.netnih.gov

In a mouse model of myocardial ischemia/reperfusion, this compound treatment significantly increased the levels of GSH-Px. nih.gov Other studies on related compounds from Schisandra chinensis have consistently shown an increase in SOD and glutathione (GSH) levels. researchgate.netnih.gov

The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to this protective effect. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com this compound has been shown to promote the activation of the Nrf2 pathway, leading to the increased transcription of downstream antioxidant enzymes. researchgate.netresearchgate.net This activation helps cells combat oxidative stress and maintain redox homeostasis. nih.gov

Attenuation of Oxidative Stress Markers

Consistent with its ability to scavenge ROS and boost endogenous defenses, this compound effectively attenuates key markers of oxidative stress. A prominent marker, malondialdehyde (MDA), which is a product of lipid peroxidation and indicates damage to cell membranes, is consistently reduced by this compound treatment in various pre-clinical models. nih.govresearchgate.net

In studies of myocardial injury, this compound significantly lowered elevated MDA levels, demonstrating its ability to prevent oxidative damage to cardiac tissue. nih.gov Likewise, in models of drug-induced liver injury, this compound and other Schisandra compounds decreased MDA levels, highlighting their hepatoprotective antioxidant effects. researchgate.net This reduction in lipid peroxidation is a critical outcome of its antioxidant activity, preventing the propagation of cellular damage. nih.gov

Table 3: Summary of this compound's Antioxidant Mechanisms

Mechanism Key Finding Pre-clinical Model/System Reference ROS Scavenging Decreased levels of reactive oxygen species (ROS). Myocardial Ischemia/Reperfusion nih.gov Endogenous System Upregulation Increased glutathione peroxidase (GSH-Px) levels. Myocardial Ischemia/Reperfusion nih.gov Endogenous System Upregulation Increased superoxide dismutase (SOD) and glutathione (GSH). Drug-Induced Liver Injury researchgate.net Endogenous System Upregulation Activates the Nrf2 antioxidant pathway. Various cell and animal models [8, 9] Marker Attenuation Reduced levels of malondialdehyde (MDA). Myocardial Ischemia/Reperfusion, Drug-Induced Liver Injury [1, 9]

Cardioprotective Activities

This compound demonstrates significant cardioprotective properties in various pre-clinical models of heart injury, including myocardial ischemia/reperfusion (I/R) and cardiac hypertrophy. nih.govnih.govnih.gov Its protective mechanisms are largely attributed to its potent antioxidant and anti-apoptotic activities.

In animal models of acute myocardial ischemia, this compound treatment significantly reduced the infarct size, preserved cardiac function, and improved biochemical indicators associated with heart damage. nih.govnih.gov It was shown to protect against I/R-induced myocardial apoptosis by upregulating the 14-3-3θ protein, which plays a role in inhibiting cell death pathways. nih.govresearchgate.net This was accompanied by a reduction in cleaved caspase-3 expression and an increase in the protective Bcl-2/Bax ratio. nih.gov Furthermore, this compound was found to facilitate the activation of the pro-survival PI3K/Akt signaling pathway while inhibiting the expression of the ROS-generating enzyme NOX2 in the context of myocardial ischemia. nih.govnih.gov

This compound also shows potential in mitigating pathological cardiac hypertrophy, which is an adaptive response to pressure overload that can lead to heart failure. nih.govnih.govresearchgate.net In a mouse model of chronic heart failure induced by isoproterenol, a related compound, Schisandrin A, ameliorated myocardial hypertrophy and improved cardiac function. nih.gov This effect was linked to the inhibition of myocardial hypertrophy markers such as ANP, BNP, and β-MHC. nih.gov

Table 4: Cardioprotective Effects of this compound in Pre-clinical Models

Cardiovascular Condition Model Observed Protective Effect Molecular Mechanism Reference Myocardial Ischemia/Reperfusion Injury Mouse MI/R model; H9c2 cells with H/R injury Reduced infarct size, improved cardiac function, decreased apoptosis. Upregulation of 14-3-3θ, inhibition of apoptosis (↓ cleaved caspase-3, ↑ Bcl-2/Bax), inhibition of oxidative stress (↓ ROS, ↓ MDA, ↑ GSH-Px). nih.gov Acute Myocardial Ischemia Mouse AMI model; H9c2 cells with OGD Decreased infarct size, preserved cardiac function, reduced apoptosis. Activation of PI3K/Akt pathway, inhibition of NOX2 expression. [2, 3] Chronic Heart Failure / Cardiac Hypertrophy Mouse CHF model (Isoproterenol-induced) Ameliorated myocardial hypertrophy, improved cardiac function. Inhibition of hypertrophy markers (ANP, BNP, β-MHC) (studied with Schisandrin A). mdpi.com

Protection Against Myocardial Ischemia-Reperfusion Injury

This compound has demonstrated significant cardioprotective effects in pre-clinical models of myocardial ischemia-reperfusion (I/R) injury. This condition, which arises from the restoration of blood flow to previously ischemic heart tissue, can paradoxically lead to further myocardial damage. youtube.com Studies in animal models, such as mice with acute myocardial ischemia (AMI) induced by coronary artery ligation, have shown that treatment with this compound can significantly reduce the size of the myocardial infarct. nih.govnih.gov This reduction in tissue damage is a critical indicator of its protective capabilities.

In these models, this compound administration has been associated with the preservation of cardiac function and improvements in key biochemical markers related to heart injury. nih.gov The compound's ability to mitigate the damage caused by I/R injury suggests its potential as a therapeutic agent in conditions like myocardial infarction. dntb.gov.ua The protective effects are attributed to its multifaceted mechanism of action, which includes reducing oxidative stress and inflammation, key pathological components of I/R injury. nih.gov

| Pre-clinical Model | Key Findings | Reference |

|---|---|---|

| Acute Myocardial Ischemia (AMI) mice (coronary artery ligation) | Significantly decreased infarct size, preserved cardiac function, and improved biochemical indicators. | nih.gov |

| Rat model of Myocardial Ischemia/Reperfusion (I/R) | A related compound, Schisandrin B, reduced myocardial infarct size via the PI3K/Akt pathway. | nih.gov |

Modulation of Cardiomyocyte Apoptosis

A primary mechanism through which this compound exerts its cardioprotective effects is by inhibiting apoptosis, or programmed cell death, of cardiomyocytes. In the context of myocardial I/R injury, a significant loss of heart muscle cells occurs due to apoptosis. nih.gov Pre-clinical studies have shown that this compound can significantly decrease the apoptotic index in cardiomyocytes subjected to oxygen-glucose deprivation (OGD), an in vitro model of ischemia. nih.gov

The anti-apoptotic action of this compound is linked to its ability to regulate the expression of key proteins in the Bcl-2 family. nih.govfrontiersin.org Specifically, it has been observed to modulate the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. dntb.gov.ua An increase in the Bcl-2/Bax ratio is a well-established mechanism for preventing apoptosis. A related compound, Schisandrin B, has been shown to decrease the Bax/Bcl-2 ratio and the expression of cleaved caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This modulation of apoptotic pathways helps to preserve the viability of cardiomyocytes, thereby limiting the extent of myocardial damage following an ischemic event. nih.gov

| Experimental Model | Molecular Mechanism | Outcome | Reference |

|---|---|---|---|

| OGD-treated H9c2 cardiomyocytes | Decreased apoptotic index. | Inhibition of cardiomyocyte apoptosis. | nih.gov |

| Rat model of Myocardial I/R (Schisandrin B) | Decreased Bax/Bcl-2 ratio and cleaved caspase-3 expression. | Protection of myocardial tissue from I/R injury. | nih.gov |

Activation of NO-cGMP Signaling Pathway for Vascular Smooth Muscle Relaxation

This compound has been found to induce relaxation of vascular smooth muscle, a process crucial for vasodilation and the regulation of blood pressure. nih.gov This effect is mediated, at least in part, through the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govyoutube.com In pre-clinical studies using rat thoracic aorta, extracts of Schisandra chinensis containing this compound caused a concentration-dependent relaxation in both endothelium-intact and -denuded aortas. nih.gov

Regulation of Specific Protein Expression (e.g., 14-3-3θ)

Further investigation into the molecular targets of this compound has identified the 14-3-3θ protein as a key player in its cardioprotective mechanism. 14-3-3 proteins are a family of highly conserved regulatory proteins that are involved in various cellular processes, including signal transduction, cell cycle control, and apoptosis. frontiersin.org

In the context of myocardial I/R injury, the expression of 14-3-3θ has been found to be decreased. This compound treatment has been shown to upregulate the expression of 14-3-3θ in cardiomyocytes. This upregulation is crucial for the anti-apoptotic effects of this compound, as knockdown of 14-3-3θ with siRNA has been shown to weaken its protective effects against hypoxia/reoxygenation-induced cardiomyocyte apoptosis. This suggests that the regulation of 14-3-3θ is an important component of the signaling cascade through which this compound protects the heart from ischemic damage.

Involvement of PI3K/Akt-NOX2 Signaling Pathways

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and is implicated in cardioprotection. researchgate.netmdpi.com Research has revealed that this compound can activate this pathway as part of its protective mechanism in acute myocardial ischemia. nih.gov In both AMI mouse models and in vitro studies with OGD-treated cardiomyocytes, this compound was found to promote the activation of PI3K/Akt. nih.gov

Concurrently, this compound has been shown to inhibit the expression of NADPH oxidase 2 (NOX2). nih.gov NOX2 is a major source of reactive oxygen species (ROS) in the cardiovascular system, and its overactivity contributes to oxidative stress and tissue damage during I/R injury. By activating the pro-survival PI3K/Akt pathway and inhibiting the ROS-producing NOX2, this compound demonstrates a dual mechanism for mitigating myocardial damage. nih.gov A related compound, Schisandrin B, has also been shown to protect against myocardial I/R injury via the PI3K/Akt pathway. nih.gov

Anti-Cancer and Multi-Drug Resistance (MDR) Reversal Activities

Reversal of P-glycoprotein-Mediated Drug Resistance

In the field of oncology, a significant challenge is the development of multidrug resistance (MDR) in cancer cells, which often involves the overexpression of drug efflux pumps like P-glycoprotein (P-gp). nih.gov this compound has been identified as a potent agent for reversing P-gp-mediated MDR. nih.govresearchgate.net

Studies on P-gp-overexpressing cancer cells have demonstrated that this compound can enhance the cytotoxicity of chemotherapeutic drugs that are substrates of P-gp. nih.gov It achieves this without reducing the expression of P-gp itself. researchgate.net Instead, the mechanism of action involves interfering with the function of the P-gp-substrate complexes. nih.gov this compound has been shown to increase the intracellular retention of P-gp substrates, such as rhodamine 123. nih.gov It also stimulates the basal ATPase activity of P-gp, suggesting it may act as a substrate-like molecule. nih.gov However, it does not act as a competitive inhibitor for other P-gp substrates like verapamil. nih.gov These findings indicate that this compound allosterically modulates P-gp function, thereby restoring the sensitivity of resistant cancer cells to chemotherapy. nih.govresearchgate.net

| Cancer Cell Line | Effect of this compound | Molecular Mechanism | Reference |

|---|---|---|---|

| P-gp-MDR HepG2-DR cells | Enhanced cytotoxicity of P-gp substrate drugs (e.g., vinblastine). | Interferes with the function of P-gp-substrate complexes without lowering P-gp expression. Increases intracellular retention of P-gp substrates. | nih.govresearchgate.net |

Targeting Signaling Pathways in MDR (e.g., NF-κB, Stat3)

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Pre-clinical studies have demonstrated that this compound can counteract MDR through the modulation of key signaling pathways.

Research indicates that this compound (also referred to as Deoxyschizandrin) can reverse P-gp-mediated resistance to drugs like doxorubicin (B1662922) in breast cancer cells (MCF-7/DOX). nih.gov This reversal is achieved by blocking the NF-κB and Stat3 signaling pathways, which are implicated in the regulation of P-gp expression and function. nih.gov By inhibiting these pathways, this compound helps restore the intracellular concentration and efficacy of chemotherapeutic agents. nih.gov Further studies have shown that this compound can bind to P-gp, altering its interaction with drug substrates and thereby reversing resistance. nih.govmdpi.com Additionally, this compound has been observed to promote hepatic differentiation of human umbilical cord mesenchymal stem cells through the activation of the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway, highlighting its ability to modulate STAT3 signaling in different cellular contexts. nih.gov

Induction of Apoptotic Pathways in Cancer Cells (e.g., Caspase-9, PARP cleavage)

This compound has been shown to exert anti-cancer effects by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. This process involves the activation of specific molecular cascades, notably the intrinsic apoptotic pathway.

In pre-clinical models of non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), treatment with this compound led to a significant increase in the expression of key pro-apoptotic markers. nih.govresearchgate.net These include the activation of initiator caspase-9 and executioner caspase-3 through cleavage. nih.govresearchgate.net The activation of this caspase cascade culminates in the cleavage of Poly(ADP-ribose) polymerase (PARP), a protein crucial for DNA repair. nih.govresearchgate.net Cleavage of PARP by caspases is a hallmark of apoptosis, ensuring that the cell's DNA repair mechanisms are inactivated, thereby committing the cell to its death program. nih.govresearchgate.net Furthermore, this compound treatment has been observed to alter the balance of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax, which further promotes the apoptotic process. nih.gov

Estrogenic Activity via Estrogen Receptor α-Dependent Signaling

This compound has been identified as a phytoestrogen, a plant-derived compound that exhibits estrogen-like effects. Its activity is primarily mediated through the estrogen receptor α (ERα) signaling pathway.

In studies using ER-positive breast cancer cells (MCF-7), this compound was found to promote cell proliferation, an effect comparable to or even greater than that of 17β-estradiol (E2), the primary female sex hormone. nih.gov This proliferative effect was effectively blocked by the ER antagonist ICI 182,780, confirming that the action of this compound is dependent on the estrogen receptor. nih.gov Mechanistically, this compound treatment leads to the increased expression and phosphorylation of key components of downstream signaling pathways, including extracellular signal-regulated kinase (ERK), phosphatidylinositol 3-kinase (PI3K), and Akt (also known as protein kinase B). nih.gov The activation of these PI3K/AKT and ERK signaling pathways, dependent on a functional ERα, appears to be the core mechanism underlying the estrogen-like effects of this compound. nih.govresearchgate.net These findings provide an experimental basis for its potential application as a phytoestrogen. nih.gov

Activities in Other Pre-clinical Disease Models

Anti-Pulmonary Fibrosis Mechanisms

Pulmonary fibrosis is a chronic and progressive lung disease characterized by the scarring of lung tissue. Pre-clinical research has identified this compound as a potent agent against pulmonary fibrosis, largely through its ability to inhibit the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway is a central driver of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and the excessive deposition of extracellular matrix.

Studies using a bleomycin-induced pulmonary fibrosis mouse model showed that this compound treatment could ameliorate the condition. Network pharmacology and molecular docking analyses have consistently pointed to the TGF-β signaling pathway as the primary target for this compound's anti-fibrotic action. In addition to pathway inhibition, this compound was found to reverse metabolic dysregulation associated with pulmonary fibrosis, particularly by rescuing disordered energy metabolism.

Anti-Osteoarthritis Effects (e.g., Inhibition of Catabolic Factors like MMPs, ADAMTS5)

Osteoarthritis (OA) is a degenerative joint disease involving the breakdown of cartilage. This compound has demonstrated protective effects in pre-clinical OA models by inhibiting the expression of key catabolic enzymes responsible for cartilage degradation.

In chondrocytes stimulated with the pro-inflammatory cytokine Interleukin-1β (IL-1β), a condition mimicking the inflammatory environment of OA, this compound suppressed the expression of several matrix-degrading enzymes. nih.gov These include Matrix Metalloproteinases (MMPs), specifically MMP-3 and MMP-13, and A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS5). nih.gov These enzymes are critical in the breakdown of aggrecan and collagen, the main components of the cartilage matrix. The inhibitory effect of this compound on these catabolic factors is mediated through the blockade of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov Specifically, it was shown to suppress the IL-1β-induced degradation of IκB and the phosphorylation of the p65 subunit of NF-κB, thereby preventing its activation and the subsequent transcription of pro-inflammatory and catabolic genes. nih.gov

Anti-Aging Mechanisms (e.g., Metabolic regulation, p19/p53/p21 pathways)